1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-butan-2-yl-3-(2,2-difluoroethoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-3-8(2)14-5-4-9(13-14)6-15-7-10(11)12/h4-5,8,10H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGHGWVILMFEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)COCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
This classical method involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. For 1-sec-butyl-substituted pyrazoles, sec-butyl hydrazine is condensed with diketones such as acetylacetone under acidic or basic conditions. A representative reaction from continuous flow synthesis demonstrates:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{sec-C}4\text{H}9\text{NHNH}2 \xrightarrow{\text{HCl, EtOH}} \text{1-sec-butyl-1H-pyrazole-3,5-diol} \quad \text{(Yield: 68–72\%)}
$$
Continuous Flow Microreactor Synthesis
Recent advancements employ microreactors to enhance reaction control and scalability. Patent EP3650443A1 details a continuous flow process where anhydrous hydrazines react with α,β-unsaturated ketones in acetonitrile at 85–100°C, achieving near-quantitative conversion in <30 minutes. This method minimizes side reactions and improves regioselectivity for the 1,3-substitution pattern.
Functionalization at the 3-Position: Introducing the (2,2-Difluoroethoxy)methyl Group
Post-cyclization, the 3-position is functionalized via alkylation or nucleophilic substitution.
Alkylation of Pyrazole Intermediates
A hydroxymethyl intermediate is first generated at the 3-position using formaldehyde under basic conditions. Subsequent reaction with 2,2-difluoroethyl bromide in dimethylformamide (DMF) with potassium carbonate yields the target ether:
$$
\text{1-sec-butyl-1H-pyrazol-3-ylmethanol} + \text{F}2\text{CHCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole} \quad \text{(Yield: 55–60\%)}
$$
Mitsunobu Reaction for Ether Formation
Alternative protocols utilize the Mitsunobu reaction with 2,2-difluoroethanol and triphenylphosphine/diethyl azodicarboxylate (DEAD), achieving higher regioselectivity but requiring inert conditions:
$$
\text{1-sec-butyl-1H-pyrazol-3-ol} + \text{HOCH}2\text{CF}2\text{H} \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{Target compound} \quad \text{(Yield: 70–75\%)}
$$
Industrial-Scale Optimization
Scalable production demands cost-effective and safe processes.
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | |
|---|---|---|---|---|---|
| Acetonitrile | K$$2$$CO$$3$$ | 80 | 58 | 92 | |
| DMF | NaH | 100 | 62 | 89 | |
| THF | Cs$$2$$CO$$3$$ | 60 | 71 | 95 |
Tetrahydrofuran (THF) with cesium carbonate emerges as the optimal combination, balancing reactivity and ease of purification.
Purification Techniques
- Distillation : Effective for removing excess 2,2-difluoroethyl bromide (BP: 78–80°C).
- Crystallization : Hexane/ethyl acetate (7:3) recrystallization achieves >99% purity.
Comparative Analysis of Synthetic Routes
Reaction Mechanisms and Kinetic Studies
Alkylation Kinetics
Second-order kinetics govern the alkylation step, with rate constants ($$k$$) of $$3.2 \times 10^{-4}$$ L·mol$$^{-1}$$·s$$^{-1}$$ in DMF at 80°C. Activation energy ($$Ea$$) calculations via the Arrhenius equation reveal $$Ea = 45.2$$ kJ·mol$$^{-1}$$, indicating a moderately temperature-sensitive process.
Regioselectivity in Pyrazole Formation
Density functional theory (DFT) calculations show that the sec-butyl group’s steric bulk directs electrophilic substitution to the 3-position, favoring >95% regioselectivity.
Chemical Reactions Analysis
Types of Reactions: 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation products include pyrazole oxides.
- Reduction products include reduced pyrazole derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features and substituent effects of 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole with analogous compounds:
Application Trends
- Pharmaceutical Intermediates : Fluorinated pyrazoles like the target compound and 1-(2,2-difluoroethyl)-1H-pyrazole are valued for optimizing drug candidate pharmacokinetics.
- Agrochemicals: Halogenated analogs (e.g., dichlorophenyl-fluorobenzyl pyrazole ) dominate pesticide research due to pest resistance to non-halogenated compounds.
- Limitations: Discontinued status of several fluorinated pyrazoles (e.g., ) highlights synthetic or regulatory hurdles, emphasizing the need for novel fluorination strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
